
4-P-Pdot
概要
準備方法
AH-024 の合成は、テトラリン環系の調製から始まるいくつかの工程を含みます。重要な合成経路には、次の工程が含まれます。
テトラリン環の形成: テトラリン環は、フェニル基とプロピオンアミド基を含む環化反応によって合成されます。
アミド化: プロピオンアミド基は、プロピオン酸誘導体がアミンと反応してアミド結合を形成するアミド化反応によって導入されます。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度レベル(≥99%)が達成されます.
化学反応の分析
Synthetic Routes and Key Reactions
4-P-PDOT is synthesized via diastereoselective reduction strategies. The most efficient route involves three steps (Scheme 3 in ):
Step 1: Enamide Formation
-
Reactants : 4-Phenyl-2-tetralone and propionamide.
-
Catalyst : p-Toluenesulfonic acid (PTSA).
-
Conditions : Reflux in toluene with water removal via Dean–Stark apparatus.
-
Product : Enamide intermediate (10) .
-
Key Feature : Acid-catalyzed condensation avoids tetralone dimerization, a common issue with amine-based approaches .
Step 2: Diastereoselective Reduction
-
Reduction System : Triethylsilane (TES) and trifluoroacetic acid (TFA).
-
Conditions : −10°C for 10 minutes.
-
Yield : 91% with 81:19 cis:trans selectivity.
-
Mechanistic Insight : TFA protonates the enamide, enabling hydride transfer from TES to the β-carbon of the vinyl group. Substituting TFA with acetic acid halted reduction, confirming the necessity of strong acid .
Step 3: Purification
Comparative Analysis of Synthetic Methods
The improved method eliminates hazardous reagents (e.g., AlCl₃) and reduces chromatographic purifications, enabling gram-scale production .
Mechanistic Studies
Deuterium-labeling experiments revealed:
-
Hydride Source : TES exclusively donates hydrogen to the β-position of the enamide.
-
Stereochemical Control : Protonation by TFA stabilizes the transition state, favoring cis-product formation .
Functional Group Compatibility
The TES/TFA system is broadly applicable for reducing enamides, including those with:
-
Electron-withdrawing groups (e.g., esters, nitriles).
-
Acid-sensitive functionalities (e.g., tert-butyl carbamates) .
Pharmacological Relevance
-
Receptor Binding : this compound exhibits 1,300-fold higher affinity for MT2 over MT1 receptors .
-
Antagonist Activity : At 10⁻⁹ M, it reverses melatonin-induced estradiol suppression in granulosa cells by upregulating CYP19A1 expression .
Critical Challenges
科学的研究の応用
Applications in Reproductive Biology
Case Study: Granulosa Cells
Research has demonstrated that 4-P-PDOT influences the response of bovine granulosa cells to melatonin. In a study examining the effects of melatonin on gene expression related to apoptosis and cell cycle regulation, the presence of this compound altered the expression levels of critical genes such as Bcl2, CyclinD1, and P21. This indicates that this compound can modulate melatonin's effects on ovarian function and may have implications for fertility treatments .
Gene | Control Expression | Expression with Melatonin | Expression with Melatonin + this compound |
---|---|---|---|
Bcl2 | Baseline | Increased | Decreased |
CyclinD1 | Baseline | Increased | No significant change |
P21 | Baseline | Increased | Decreased |
Neuroprotective Studies
Case Study: Calcium Regulation in Neurons
this compound has been shown to block the inhibitory effects of melatonin on calcium influx in retinotectal axons. This suggests that it plays a role in modulating calcium levels during neuronal signaling, which is crucial for understanding neuroprotective mechanisms against excitotoxicity .
Impact on Oocyte Maturation
Case Study: Porcine Oocyte Maturation
In studies involving porcine oocytes, the addition of melatonin improved maturation rates, while co-treatment with this compound did not significantly alter maturation outcomes compared to controls. This suggests that while melatonin enhances maturation, its action can be selectively inhibited by this compound without adversely affecting overall maturation rates .
Treatment Group | Nuclear Maturation Rate (%) |
---|---|
Control | 89.7 ± 0.6 |
Melatonin | 91.5 ± 1.5 |
Melatonin + Luzindole | 88.9 ± 0.5 |
Melatonin + this compound | 89.2 ± 0.8 |
Potential Therapeutic Applications
Given its role as an MT2 antagonist, this compound may have therapeutic potential in conditions where melatonin signaling is dysregulated, such as sleep disorders or metabolic syndrome. Its ability to selectively inhibit MT2 could lead to novel treatment strategies that leverage this pathway for therapeutic benefit.
作用機序
AH-024 は、MT2 メラトニン受容体サブタイプに選択的に結合することで作用し、これらの受容体におけるメラトニンの作用を阻害します . この選択的アンタゴニズムにより、研究者は MT1 受容体の干渉なしに、MT2 受容体の特定の機能を研究することができます。関与する分子標的は MT2 受容体であり、影響を受ける経路はメラトニンシグナル伝達に関連する経路です。
類似の化合物との比較
AH-024 は、他のメラトニン受容体アンタゴニストと比較して、MT2 受容体サブタイプに対する高い選択性でユニークです。類似の化合物には、次のようなものがあります。
4-P-PDOT: MT2 受容体に対する同様の選択性を示す別のメラトニン受容体アンタゴニスト.
ルジンドール: MT1 受容体と MT2 受容体の両方に影響を与える非選択的メラトニン受容体アンタゴニスト。
S-20928: 化学構造は異なるが、生物学的活性は類似している選択的 MT2 受容体アンタゴニスト。
AH-024 のユニークさは、MT2 受容体と MT1 受容体サブタイプを明確に区別する能力にあるため、メラトニン受容体研究において貴重なツールとなっています .
類似化合物との比較
AH-024 is unique in its high selectivity for the MT2 receptor subtype compared to other melatonin receptor antagonists. Similar compounds include:
4-P-PDOT: Another melatonin receptor antagonist with similar selectivity for the MT2 receptor.
Luzindole: A non-selective melatonin receptor antagonist that affects both MT1 and MT2 receptors.
S-20928: A selective MT2 receptor antagonist with a different chemical structure but similar biological activity.
The uniqueness of AH-024 lies in its ability to provide clear differentiation between the MT2 and MT1 receptor subtypes, making it a valuable tool in melatonin receptor research .
生物活性
4-P-PDOT (cis-4-phenyl-2-propionamidotetralin) is a selective antagonist of the melatonin receptor MT2. This compound has garnered attention for its role in various biological processes, particularly in relation to melatonin's effects on cell signaling, apoptosis, and developmental biology. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound functions primarily as an antagonist to melatonin receptors, specifically targeting the MT2 receptor. This interaction disrupts melatonin's physiological effects, which include regulation of circadian rhythms, modulation of reproductive functions, and influence on apoptosis in various cell types.
Case Studies and Research Findings
-
Effect on Granulosa Cells :
A study investigated the impact of this compound on bovine granulosa cells treated with melatonin. The results indicated that this compound effectively blocked the apoptotic effects of melatonin at low concentrations (10^-9 M), altering the expression levels of key apoptosis-related genes such as Bcl2, Bax, caspase-3, and p53. Specifically, while high doses of melatonin (10^-5 M) did not show significant changes in gene expression when combined with this compound, the low-dose treatment revealed a marked disruption in gene regulation associated with cell survival pathways . -
Developmental Impact in Chick Embryos :
In chick embryos, this compound was shown to influence eye and heart morphogenesis. The compound was administered at varying concentrations, demonstrating a concentration-dependent effect on heart development. Notably, embryos treated with 0.1 µmol l^-1 of this compound exhibited abnormal heart phenotypes characterized by incomplete looping and sustained heartbeats post-excision from eggs . This study highlights the critical role of melatonin signaling during embryonic development and how its inhibition can lead to developmental anomalies.
Data Table: Effects of this compound on Gene Expression
Treatment Group | Gene Expression Changes | Notes |
---|---|---|
Control | Baseline levels | No treatment |
Melatonin (10^-5 M) | No significant change | High dose; apoptosis inhibited |
Melatonin + this compound (10^-9 M) | Altered expression of Bcl2, Bax | Blocked low-dose melatonin effects |
Melatonin + luzindole | Similar to this compound | Both antagonists showed comparable results |
Pharmacological Studies
Pharmacological studies have demonstrated that this compound significantly counteracts the antioxidant effects mediated by melatonin. For instance, it disrupts the GSH/GSSG ratio and affects pathways involving phospho-ERK and Nrf2 nuclear translocation . These findings suggest that this compound can modulate oxidative stress responses in cells, further implicating its role in cellular signaling pathways.
In Silico Predictions
In silico analyses have been conducted to predict the biological activity spectrum of this compound. These studies indicate potential interactions with various biological targets beyond melatonin receptors, suggesting a broader pharmacological profile that warrants further investigation .
特性
IUPAC Name |
N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLUNPFECYGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134865-74-0 | |
Record name | 4-P-PDOT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 134865-74-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 4-P-PDOT?
A1: this compound primarily acts as a selective antagonist of the melatonin receptor MT2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound exert its antagonistic effects on the MT2 receptor?
A2: this compound binds to the MT2 receptor, preventing the binding of endogenous melatonin. This competitive antagonism blocks the downstream signaling cascades typically activated by melatonin. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Which signaling pathways are affected by this compound's antagonism of the MT2 receptor?
A3: Research suggests that this compound's interaction with the MT2 receptor can modulate several signaling pathways, including: * G protein-coupled pathways: this compound can inhibit melatonin-induced activation of G proteins, specifically the Gi/o subtype, affecting downstream effectors such as adenylate cyclase and phospholipase C. [, , , , , , , , , ] * cAMP/PKA pathway: this compound can interfere with melatonin's ability to regulate intracellular cAMP levels and the activity of protein kinase A (PKA), impacting cellular processes such as gene expression and cell proliferation. [, , , , , , , , ] * ERK/CREB pathway: Evidence indicates that this compound can modulate the phosphorylation and activity of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), potentially influencing cellular responses related to stress, survival, and differentiation. [, , , , , ] * NF-κB pathway: Studies suggest that this compound might impact the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a role in inflammation, immune responses, and cell survival. [, , , , , ]
Q4: Can this compound exhibit agonistic activity at the MT2 receptor?
A4: While primarily characterized as an antagonist, some studies suggest that this compound may exhibit partial agonistic activity at the MT2 receptor under specific experimental conditions or in particular cell types. Further research is needed to fully elucidate these potential effects. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. [, , , , , , , , , , , , , , , , , , , ]
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been used to characterize this compound and its derivatives, aiding in structure confirmation and analysis of its stereochemistry. [, , ]
Q7: How do structural modifications of this compound affect its activity and selectivity?
A7: Modifications to the this compound structure can significantly impact its pharmacological profile: * Stereochemistry: The cis isomer of this compound generally exhibits higher affinity for the MT2 receptor compared to the trans isomer. [, , ] * Substitutions: Introducing specific substituents, such as a methoxy group at the 8-position, can enhance binding affinity for melatonin receptors. [] * Derivatization: Synthesizing novel derivatives by modifying different functional groups on the this compound scaffold can lead to compounds with altered receptor subtype selectivity, potency, or even agonistic properties. [, , ]
Q8: What are some examples of in vitro and in vivo studies using this compound?
A8: this compound has been utilized in various experimental settings to explore the role of the MT2 receptor in different physiological and pathological processes. Examples include: * In vitro studies: Investigating the effects of this compound on melatonin-mediated signaling pathways, gene expression, and cellular responses in various cell types, including cancer cells, immune cells, and neuronal cells. [, , , , , , , , , , , , , , , , , , , ] * In vivo studies: Examining the impact of this compound on animal models of various conditions, such as pain, inflammation, cancer, and neurodegenerative diseases, to assess the potential therapeutic benefits of targeting the MT2 receptor. [, , , , , , , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。